1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[6-(diethylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-17(4-2)12-9-13(16-10-15-12)18-7-5-11(6-8-18)14(19)20/h9-11H,3-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUISHFFXPQTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to produce the desired compound with high yield and purity.
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine or piperidine rings. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Substituents on Physicochemical and Pharmacological Properties
- Halogenated Derivatives (e.g., Chloro, Trifluoromethyl): Chlorine and CF₃ groups increase electrophilicity, influencing binding to enzymatic targets (e.g., kinase or protease active sites).
- Methoxy and Aromatic Substitutions : Methoxy groups improve solubility (as seen in CAS 1334488-49-1), while aryl groups (e.g., 3-methylphenyl in CAS 297.35) may enhance affinity for hydrophobic pockets in receptors .
- Piperidine Carboxylic Acid Position : The 4-piperidinecarboxylic acid moiety in the target compound versus the 3-position in CAS 1160263-08-0 alters molecular geometry, affecting interactions with chiral binding sites .
Biological Activity
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS No. 1353985-75-7) is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring substituted with a pyrimidine moiety and is characterized by the presence of a diethylamino group, which may enhance its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- Structure : The compound consists of a piperidine core linked to a pyrimidine ring, which is further substituted with a diethylamino group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and potential anticancer properties. Below are some key findings related to its biological activity:
Antibacterial Activity
This compound has shown promise in inhibiting the growth of various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0098 mg/mL |
These results indicate that the compound possesses significant antibacterial properties, comparable to established antibiotics .
Antifungal Activity
In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of common fungal pathogens.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 mg/mL |
| Fusarium oxysporum | 0.056 mg/mL |
The antifungal activity suggests potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The diethylamino substitution is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy. Comparative studies with structurally similar compounds indicate that modifications in the piperidine and pyrimidine rings significantly affect biological activity.
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid | C10H13N3O2 | Lacks diethylamino group; simpler structure |
| tert-butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate | C18H30N4O3 | Contains tert-butyl ester; different solubility profile |
| 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | C11H12F3N3O2 | Contains trifluoromethyl group; altered reactivity |
The unique diethylamino substitution in this compound distinguishes it from these compounds, potentially enhancing its biological activity and pharmacological profile .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Properties : A recent study evaluated various piperidine derivatives, including our compound, showing promising antimicrobial activity against multiple strains of bacteria and fungi. The study highlighted the importance of substituents on the piperidine ring in determining bioactivity .
- Potential Anticancer Activity : Preliminary investigations into the anticancer properties of similar compounds suggest that they may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. For example:
- Step 1 : Formation of the pyrimidine core via condensation of diethylamine with a halogenated pyrimidine precursor (e.g., 4,6-dichloropyrimidine).
- Step 2 : Piperidine ring introduction through nucleophilic aromatic substitution under basic conditions (e.g., KCO/DMF at 80°C).
- Step 3 : Carboxylic acid functionalization via hydrolysis of an ester intermediate using NaOH/EtOH . Green chemistry approaches (e.g., aqueous-phase catalysis, recyclable solvents) are increasingly adopted to minimize environmental impact .
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR verify the presence of diethylamino (δ 1.1–1.3 ppm for CH), pyrimidine (δ 8.2–8.5 ppm for aromatic protons), and piperidine (δ 2.5–3.5 ppm for CH) moieties .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., CHNO with [M+H] at m/z 279.1815) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies optimize the synthesis yield under green chemistry conditions?
Key optimizations include:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalysis : Use immobilized palladium nanoparticles for Suzuki-Miyaura couplings, achieving >85% yield with minimal metal leaching .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining high efficiency (90% yield) .
- Workflow Automation : Implement flow chemistry for precise control of reaction parameters (temperature, residence time) .
Q. How can discrepancies in reported biological activities of piperidine-pyrimidine derivatives be resolved?
Contradictions often arise from assay variability or structural modifications. Mitigation strategies:
- Comparative SAR Studies : Systematically alter substituents (e.g., diethylamino vs. methoxy groups) and evaluate activity against standardized targets (e.g., kinase inhibition assays) .
- Orthogonal Assays : Validate initial findings using complementary techniques (e.g., SPR for binding affinity, cell-based assays for functional activity) .
- Computational Modeling : Perform molecular dynamics simulations to correlate structural flexibility with activity differences .
Q. What in silico methods predict the binding affinities of this compound with biological targets?
Computational approaches include:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like G-protein-coupled receptors (GPCRs) or kinases. Prioritize poses with hydrogen bonds to pyrimidine N atoms and hydrophobic interactions with the piperidine ring .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the pyrimidine 2-position) using tools like LigandScout .
- ADMET Prediction : Assess pharmacokinetic properties (e.g., logP = 1.8, moderate BBB permeability) with QikProp or SwissADME .
Methodological Considerations
Q. What analytical techniques resolve challenges in characterizing unstable intermediates during synthesis?
- Low-Temperature NMR : Capture transient species (e.g., enolates) at –40°C .
- Online Reaction Monitoring : Use ReactIR or LC-MS to track intermediate formation in real time .
- Stabilization via Derivatization : Convert labile intermediates to stable analogues (e.g., tert-butyl esters) for isolation .
Q. How can researchers validate the compound’s mechanism of action in cellular assays?
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets (e.g., COX-2 or PI3K) .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines .
- Metabolic Profiling : Perform untargeted metabolomics (LC-HRMS) to identify downstream pathway perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
